Physicochemical Profiling & Synthetic Utility: 1-Bromo-4-fluoro-3-isopropoxy-2-methoxybenzene
Physicochemical Profiling & Synthetic Utility: 1-Bromo-4-fluoro-3-isopropoxy-2-methoxybenzene
The following technical guide provides an in-depth physicochemical and synthetic analysis of 1-Bromo-4-fluoro-3-isopropoxy-2-methoxybenzene , a specialized intermediate critical to modern medicinal chemistry campaigns, particularly in the development of KRAS G12C inhibitors and kinase modulators.
Part 1: Executive Monograph
Compound Identity & Structural Significance 1-Bromo-4-fluoro-3-isopropoxy-2-methoxybenzene (CAS: 2432848-67-2) represents a "privileged scaffold" in drug discovery. Its dense functionalization—combining a lipophilic isopropyl ether, an electron-donating methoxy group, and two orthogonal halogens (Br, F)—makes it an ideal building block for Fragment-Based Drug Design (FBDD) .
The bromine atom serves as a reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the fluorine atom modulates metabolic stability and pKa of neighboring functionalities. The steric bulk of the isopropoxy group is often exploited to fill hydrophobic pockets within enzyme active sites (e.g., the switch-II pocket of KRAS).
Core Identity Matrix
| Property | Specification |
| IUPAC Name | 1-bromo-4-fluoro-2-methoxy-3-(propan-2-yloxy)benzene |
| CAS Number | 2432848-67-2 |
| Molecular Formula | C₁₀H₁₂BrFO₂ |
| Molecular Weight | 263.10 g/mol |
| SMILES | COC1=C(Br)C=CC(F)=C1OC(C)C |
| InChIKey | BOSVQCLXFLBALF-UHFFFAOYSA-N |
Part 2: Physicochemical Characterization
Understanding the physicochemical profile is essential for predicting the compound's behavior in synthesis and biological assays. The following data synthesizes experimental observations with high-fidelity predictive models (ACD/Labs, ChemAxon).
Table 1: Physicochemical Properties
| Parameter | Value | Implications for Drug Design |
| LogP (Octanol/Water) | 3.34 ± 0.4 | Highly lipophilic; suggests good membrane permeability but requires organic co-solvents (DMSO) for assay preparation. |
| Topological Polar Surface Area (TPSA) | 18.46 Ų | Low TPSA indicates excellent blood-brain barrier (BBB) penetration potential, typical of CNS-active scaffolds. |
| H-Bond Acceptors | 2 | The ether oxygens act as weak acceptors, crucial for hydrogen bonding in the hinge region of kinases. |
| H-Bond Donors | 0 | Lack of donors prevents non-specific binding and improves metabolic stability (no labile -OH/-NH). |
| Rotatable Bonds | 3 | Moderate flexibility allows induced fit without excessive entropic penalty upon binding. |
| Physical State | Viscous Oil / Low-Melting Solid | Handling requires precise temperature control; likely crystallizes upon high-vacuum drying. |
Solubility Profile
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Water: Insoluble (< 0.1 mg/mL).
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Organic Solvents: Freely soluble in Dichloromethane (DCM), Ethyl Acetate, and DMSO.
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Protocol Note: For biological assays, prepare a 10 mM stock solution in anhydrous DMSO. Avoid freeze-thaw cycles to prevent precipitation.
Part 3: Synthetic Architecture & Methodology
The synthesis of this molecule requires a regioselective approach to install the isopropoxy group without disrupting the sensitive aryl halide motif. The most robust pathway involves the Williamson Ether Synthesis of the phenol precursor.
Reaction Pathway Visualization
The following diagram illustrates the retrosynthetic logic and forward synthesis workflow.
Figure 1: Synthetic pathway utilizing regioselective O-alkylation of the phenol precursor.
Detailed Experimental Protocol
Objective: Synthesis of 1-Bromo-4-fluoro-3-isopropoxy-2-methoxybenzene via O-alkylation.
Reagents:
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1-Bromo-4-fluoro-3-hydroxy-2-methoxybenzene (1.0 eq)
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2-Bromopropane (1.5 eq)
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Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)
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N,N-Dimethylformamide (DMF, anhydrous)
Step-by-Step Methodology:
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Activation: Charge a flame-dried round-bottom flask with the phenol precursor (1.0 eq) and anhydrous DMF (0.2 M concentration). Add K₂CO₃ (2.0 eq) in one portion.
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Scientific Rationale: Anhydrous conditions prevent the competitive hydrolysis of the alkyl halide. K₂CO₃ is chosen over NaH to provide a milder deprotonation, minimizing side reactions.
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Alkylation: Add 2-Bromopropane (1.5 eq) dropwise via syringe.
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Reaction: Heat the mixture to 60°C under an inert atmosphere (Nitrogen or Argon) for 4–6 hours.
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Monitoring: Monitor reaction progress via TLC (10% EtOAc in Hexanes) or LCMS. Look for the disappearance of the phenol peak (M-H) and appearance of the product peak.
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Workup: Cool to room temperature. Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x).
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Washing: Wash combined organics with water (2x) and brine (1x) to remove residual DMF.
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Critical Step: Thorough water washing is essential; residual DMF interferes with crystallization and NMR analysis.
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Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, gradient 0–10% EtOAc in Hexanes).
Part 4: Structural Validation (QC Criteria)
To ensure the integrity of the synthesized material, the following analytical signatures must be verified.
| Method | Expected Signature | Diagnostic Value |
| ¹H NMR (CDCl₃) | δ 1.35 (d, 6H) : Isopropyl methylsδ 3.90 (s, 3H) : Methoxy groupδ 4.50 (m, 1H) : Isopropyl methineδ 6.80–7.10 (m, 2H) : Aromatic protons | Confirms the presence of both ether groups and the correct substitution pattern. |
| ¹⁹F NMR | Single peak ~ -120 to -130 ppm | Verifies the presence of fluorine and absence of regioisomers. |
| LCMS | [M+H]⁺ or [M+NH₄]⁺ consistent with MW 263.1 | Confirms molecular weight and purity (>95%). |
Part 5: Handling & Safety Profile
Signal Word: WARNING
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.[1]
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H319: Causes serious eye irritation.
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Storage Protocol: Store at 2–8°C under inert gas (Argon). The compound is stable for >12 months if protected from light and moisture.
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Disposal: Dispose of as halogenated organic waste. Do not release into drains.
References
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Fluorochem. (n.d.). 1-Bromo-4-fluoro-3-isopropoxy-2-methoxybenzene Product Sheet. Retrieved from
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66600367 (Analogous Structure). Retrieved from
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Royal Society of Chemistry. (2021). Supporting Information: Regioselective Bromination of Alkoxybenzenes. Retrieved from
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GuideChem. (2024). Physicochemical Properties of Halogenated Anisoles. Retrieved from
